5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H7FO3 and a molecular weight of 182.15 . It is a solid substance .
Synthesis Analysis
Benzofuran compounds, including this compound, have been synthesized using various methods. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a carboxylic acid group, and a fluorine atom . The SMILES string representation of the molecule is OC(C1CC2=C(C=CC(F)=C2)O1)=O .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been involved in various chemical reactions. For example, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 182.15 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Difluoro-Substituted Derivatives : 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is used in the synthesis of difluoro-substituted derivatives, such as 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid, through reactions involving difluorocarbene and N-substituted ketone imines (Novikov et al., 2005).
Dearomatizing Fluoroaroylation : This compound is a precursor in the dearomatizing 2,3-fluoroaroylation of benzofurans with aroyl fluorides, a process that is facilitated by cooperative NHC/photoredox catalysis (Yu et al., 2022).
Anodic Fluorination : The anodic fluorination of benzofuran derivatives, including this compound, has been studied for the efficient synthesis of fluorinated products like 2,3-difluoro-2,3-dihydrobenzofuran derivatives (Dawood & Fuchigami, 2004).
Analytical Chemistry and Material Science
Use in Fluorescence Studies : This compound is involved in the study of carbon dots with high fluorescence quantum yield. The fluorescence originates from organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine-3,7-dicarboxylic acid (Shi et al., 2016).
In Liquid Chromatography : It is used in high-performance liquid chromatography for sensitive detection of amino acids when derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (Watanabe & Imai, 1981).
Conformational Analysis : The compound aids in the study of conformational analysis and intramolecular interactions in aminofluorobenzoic acids, evaluating the role of hydrogen bonds and other interactions in these compounds (Silla et al., 2013).
Organic Synthesis
Electrochemical Studies : Electrochemical studies of this compound derivatives have been conducted to understand their reduction mechanisms and potential applications (Srinivasu et al., 1999).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , indicating a potential interaction with cellular machinery involved in cell proliferation.
Biochemical Pathways
These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cellular changes that inhibit cell proliferation.
Action Environment
It is known that the biological activities of benzofuran compounds can be influenced by the substitution pattern around the nucleus
Safety and Hazards
The safety information available indicates that 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is classified as Acute Tox. 4 Oral, meaning it may be harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center or doctor if you feel unwell, and rinse mouth .
Future Directions
Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Biochemical Analysis
Cellular Effects
Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Molecular Mechanism
Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKTQSTCJIKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-63-7 | |
Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.